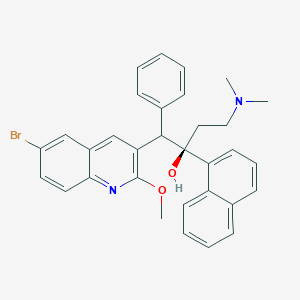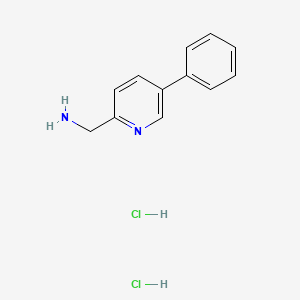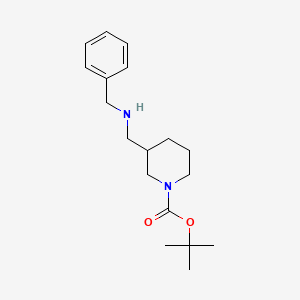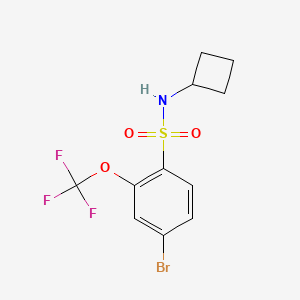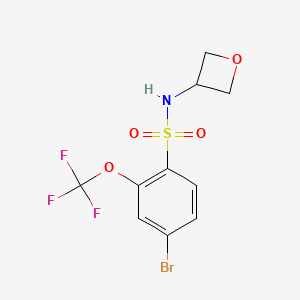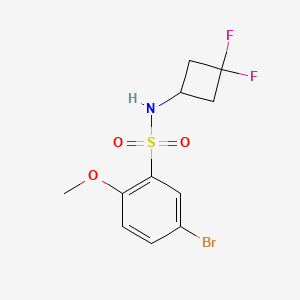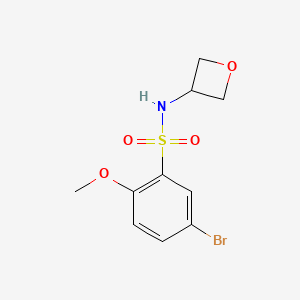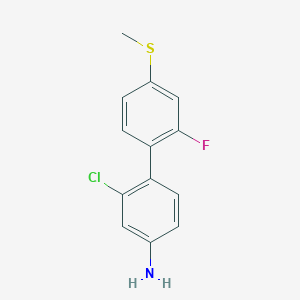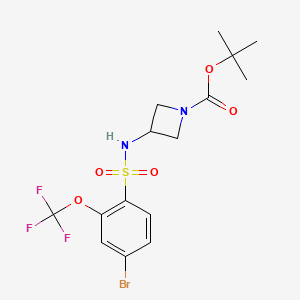
tert-Butyl 3-(4-bromo-2-(trifluoromethoxy)phenylsulfonamido)azetidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 3-(4-bromo-2-(trifluoromethoxy)phenylsulfonamido)azetidine-1-carboxylate: is a complex organic compound that features a unique combination of functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(4-bromo-2-(trifluoromethoxy)phenylsulfonamido)azetidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. The process often includes:
Formation of the azetidine ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the sulfonamide group: This step involves the reaction of the azetidine derivative with sulfonyl chlorides under basic conditions.
Bromination and trifluoromethoxylation:
Protection of the carboxyl group: The carboxyl group is protected using tert-butyl groups to prevent unwanted reactions during the synthesis.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and continuous flow processes to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The bromine atom on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Brominating agents: N-bromosuccinimide (NBS) or bromine.
Trifluoromethoxylation agents: Trifluoromethoxy iodide or trifluoromethyl ethers.
Coupling reagents: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products Formed:
- Substituted azetidine derivatives.
- Various sulfonamide derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: : The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology : It serves as a probe in biochemical studies to investigate enzyme functions and protein interactions. Medicine Industry : Used in the synthesis of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of tert-Butyl 3-(4-bromo-2-(trifluoromethoxy)phenylsulfonamido)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the azetidine ring provides structural rigidity. The bromine and trifluoromethoxy groups enhance the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl 4-(3-bromo-2-fluorobenzyl)piperazine-1-carboxylate
- tert-Butyl 4-(bromomethyl)-3,3-difluoropiperidine-1-carboxylate
Comparison
Structural Differences: The presence of different substituents on the phenyl ring and variations in the heterocyclic core.
Reactivity: Differences in reactivity due to the electronic effects of the substituents.
Applications: While similar compounds may have overlapping applications, tert-Butyl 3-(4-bromo-2-(trifluoromethoxy)phenylsulfonamido)azetidine-1-carboxylate is unique in its combination of functional groups, making it particularly useful in specific research contexts.
Propiedades
IUPAC Name |
tert-butyl 3-[[4-bromo-2-(trifluoromethoxy)phenyl]sulfonylamino]azetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrF3N2O5S/c1-14(2,3)26-13(22)21-7-10(8-21)20-27(23,24)12-5-4-9(16)6-11(12)25-15(17,18)19/h4-6,10,20H,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFUSSMPZIMSIFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)NS(=O)(=O)C2=C(C=C(C=C2)Br)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrF3N2O5S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.3 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-O-tert-butyl 2-O-methyl (2R,4R)-4-[6-chloro-2-(2-methylpropanoylamino)purin-9-yl]pyrrolidine-1,2-dicarboxylate](/img/structure/B8232071.png)
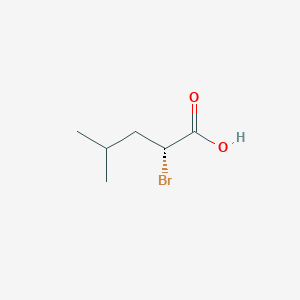
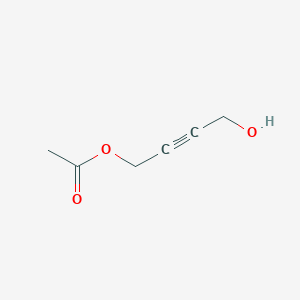
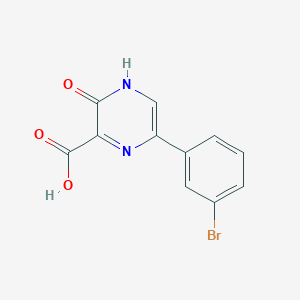
![N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B8232100.png)
![N-(1-Benzyl-4-methylpiperidin-3-yl)-N-methyl-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B8232114.png)
